(2-Isopropoxypyridin-4-yl)boronic acid
Overview
Description
(2-Isopropoxypyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropoxy group at the 2-position
Mechanism of Action
Target of Action
The primary target of (2-Isopropoxypyridin-4-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
They are considered bioisosteres of carboxylic acids , suggesting they may have similar pharmacokinetic properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . Furthermore, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it can be carried out in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxypyridin-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process uses bis(pinacolato)diboron and an appropriate pyridine derivative under palladium catalysis. The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Isopropoxypyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds using a copper catalyst.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., DMF or THF).
Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and solvent (e.g., dichloromethane).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Amino or alkoxy derivatives.
Oxidation: Phenol derivatives.
Scientific Research Applications
(2-Isopropoxypyridin-4-yl)boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (2-Pyridyl)boronic acid
Comparison: (2-Isopropoxypyridin-4-yl)boronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and binding properties. Compared to phenylboronic acid and (4-Methoxyphenyl)boronic acid, the pyridine ring in this compound provides additional sites for interaction and potential hydrogen bonding. This can enhance its utility in specific applications, such as enzyme inhibition and receptor modulation .
Biological Activity
(2-Isopropoxypyridin-4-yl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C11H14BNO3
CAS Number: 1692-15-5
Molecular Weight: 221.04 g/mol
Log P (octanol-water partition coefficient): -0.24 to -1.39 (indicating moderate hydrophilicity) .
Boronic acids, including this compound, are known to interact with various biological targets. They can inhibit enzymes such as serine proteases and are involved in the modulation of signaling pathways related to cancer and diabetes . The interaction with insulin has been particularly noted, where boronic acids can stabilize insulin and enhance its activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating significant potency .
Cell Line | IC50 (μM) | Effect |
---|---|---|
4T1 Breast Cancer | 0.1969 | Cytotoxicity |
C2C12 Myoblasts | 0.2251 | Slight decrease in cell number |
The selectivity of this compound for cancer cells over non-cancerous cells suggests a targeted mechanism that could minimize side effects in therapeutic applications .
Antitubercular Activity
In addition to its anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis. Compounds derived from this structure have been tested for their ability to inhibit bacterial growth, with some derivatives demonstrating significant activity at low concentrations .
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the effects of various boronic acid derivatives on cell viability across different cancer cell lines. The findings indicated that this compound was particularly effective against breast cancer models, supporting its potential as a therapeutic agent .
- Insulin Interaction Studies : Computational models have been developed to study the interaction between boronic acids and insulin. These studies suggest that this compound could enhance insulin stability and bioactivity, making it a candidate for diabetes treatment .
Properties
IUPAC Name |
(2-propan-2-yloxypyridin-4-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFOVGZGIPWHTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246508 | |
Record name | B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314239-18-3 | |
Record name | B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314239-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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